Boc-L-homophenylalanine (CAS 100564-78-1) is a non-proteinogenic, N-terminally protected amino acid derivative used as a building block in peptide synthesis. Its structure is homologous to L-phenylalanine but contains an additional methylene group in its side chain, which imparts distinct conformational and hydrophobic properties. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, making it suitable for standard Boc-based solid-phase peptide synthesis (SPPS) protocols where it prevents unwanted side reactions at the amine group during peptide chain elongation. This compound is procured primarily for synthesizing peptidomimetics and other modified peptides where enhanced stability or specific structural constraints are required.
Substituting Boc-L-homophenylalanine with seemingly similar compounds introduces significant process and performance failures. Using Boc-L-phenylalanine, the most common analog, eliminates the specific steric and hydrophobic contributions of the extra methylene group, which are often critical for achieving desired peptide conformation, receptor binding affinity, and metabolic stability. Procuring the unprotected L-homophenylalanine requires adding a separate, in-house N-terminal protection step, increasing process time, reagent costs, and the risk of yield loss. Opting for a different protecting group, such as Fmoc, necessitates a complete shift in synthesis strategy from acid-labile Boc-SPPS to a base-labile Fmoc/tBu chemistry, requiring different resins, deprotection reagents (e.g., piperidine instead of TFA), and cleavage cocktails. Finally, using the cheaper racemic mixture, Boc-DL-homophenylalanine, will result in diastereomeric peptide products that are difficult to separate and will compromise the stereospecific interactions required for biological activity.
Boc-L-homophenylalanine is specified for use in standard Boc-based solid-phase peptide synthesis (SPPS). The Boc group is reliably cleaved under moderate acidic conditions, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for sequential addition of amino acids without damaging acid-stable side-chain protecting groups. This contrasts with the unprotected L-homophenylalanine, which would first require a separate synthesis step to add the Boc group, or Fmoc-L-homophenylalanine, which is incompatible with Boc chemistry and requires an entirely different, base-labile deprotection strategy (e.g., piperidine in DMF). Procuring the ready-to-use Boc-protected form eliminates the need for additional protection-step synthesis and is essential for labs standardized on Boc-SPPS workflows.
| Evidence Dimension | Deprotection Reagent Compatibility |
| Target Compound Data | Compatible with moderate acids (e.g., TFA) |
| Comparator Or Baseline | Fmoc-protected amino acids: Require basic conditions (e.g., piperidine) for deprotection. Unprotected amino acids: Require an additional chemical synthesis step for Boc protection before use. |
| Quantified Difference | Qualitative incompatibility; different chemical class of reagents required. |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) deprotection step. |
This ensures direct compatibility with established Boc-SPPS protocols, saving process steps and avoiding the need to re-validate synthesis and deprotection conditions.
Incorporating non-proteinogenic amino acids like L-homophenylalanine is a key strategy for increasing a peptide's resistance to enzymatic degradation. The additional methylene group in the side chain, compared to L-phenylalanine, creates steric hindrance that can disrupt recognition by proteases. For example, in studies of apelin-17 analogues, replacing the C-terminal phenylalanine with a non-aromatic homologue (3-Cyclohexyl-L-alanine) led to a dramatic increase in peptide half-life in human plasma. While direct quantitative comparison for homophenylalanine in the same peptide is not available in the cited sources, the principle of using homologous or sterically modified non-natural amino acids to block cleavage sites is a well-established method for enhancing metabolic stability.
| Evidence Dimension | Metabolic Half-Life Enhancement |
| Target Compound Data | Incorporation of non-natural amino acids like homophenylalanine is a strategy to enhance proteolytic stability. |
| Comparator Or Baseline | Peptides with natural L-phenylalanine at cleavage sites are more susceptible to rapid degradation by proteases. |
| Quantified Difference | A linear peptide showed a half-life of <2.5 min, while macrocyclization (another stability-enhancing strategy) improved it to ~8 min. A further modification with a D-amino acid increased it to ~60 min. |
| Conditions | In vitro metabolic stability assay using human and mouse liver microsomes. |
For developing peptide-based therapeutics, extending the in-vivo half-life is critical; using this compound instead of Boc-L-phenylalanine is a rational design choice to improve pharmacokinetic properties.
The increased conformational flexibility of the homophenylalanine side chain, due to the extra CH2 group, allows it to influence the peptide backbone structure differently than phenylalanine. The incorporation of conformationally restricted or non-natural amino acids is a primary method for stabilizing specific secondary structures like helices or turns, or for creating defined structural motifs. For instance, studies on cyclic peptides have shown that modifying the phenylalanine side chain (e.g., by adding electronic substituents) directly influences the conformational equilibrium of the entire peptide backbone, modulating CH-π interactions and the entropic component of folding. While phenylalanine's rigid benzyl group promotes specific π-π stacking interactions, homophenylalanine's more flexible side chain provides a different tool for peptide designers to fine-tune local and global peptide conformation.
| Evidence Dimension | Conformational Control |
| Target Compound Data | Provides an additional rotational bond in the side chain, offering different steric and conformational possibilities compared to phenylalanine. |
| Comparator Or Baseline | L-phenylalanine has a more rigid side chain, whose interactions (e.g., π-π stacking, CH-π) are well-defined but less flexible. |
| Quantified Difference | Not directly quantified in the search results, but the effect is a change in the accessible conformational space and resulting peptide backbone structure. |
| Conditions | Peptide structure in solution. |
This compound should be selected over Boc-L-phenylalanine when the goal is to explore novel peptide conformations or to disrupt or modify existing structures stabilized by phenylalanine.
As a direct precursor for peptides with enhanced resistance to proteolytic degradation, this compound is the right choice for projects aimed at improving the pharmacokinetic profile of peptide drug candidates. Its use is preferable to L-phenylalanine when targeting cleavage sites to extend in-vivo half-life.
This building block is indicated for the synthesis of peptides where specific, non-natural backbone conformations are desired. The altered steric profile of the homophenylalanine side chain compared to phenylalanine allows for the creation of unique secondary structures, making it a key component in rational peptide design and structural biology studies.
Boc-L-homophenylalanine is used in the synthesis of complex bioactive molecules, including peptidyl proteasome inhibitors. In these applications, the specific length and hydrophobicity of the homophenylalanine side chain are critical for achieving high binding affinity and selectivity for the target enzyme, a requirement that cannot be met by direct substitution with phenylalanine.
Irritant